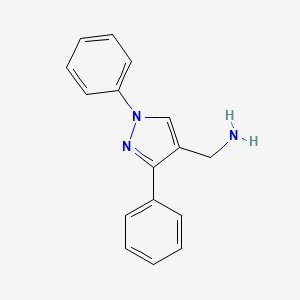

(1,3-diphenyl-1H-pyrazol-4-yl)methylamine

Description

Contextualization of Pyrazole (B372694) Derivatives in Pharmaceutical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. researchgate.net The versatility of the pyrazole ring allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds, leading to a broad spectrum of therapeutic applications. ekb.eg Pyrazole derivatives are integral components of numerous commercially available drugs and are continually investigated for new medicinal uses. ekb.eg Their activities span a wide range, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. researchgate.netekb.eg

Overview of (1,3-Diphenyl-1H-pyrazol-4-yl)methylamine and Related Analogues in Medicinal Chemistry

This compound is a specific derivative of the pyrazole family that has garnered attention for its potential as a bioactive agent. The core structure features a pyrazole ring substituted with two phenyl groups at positions 1 and 3, and a methylamine (B109427) group at position 4. This particular arrangement of substituents has been shown to be a key pharmacophore in various biological activities. Analogues of this compound have been extensively studied, particularly as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the management of type 2 diabetes and as potential anticancer agents. capes.gov.brnih.gov

Historical Development and Emerging Research Trajectories

The history of pyrazole chemistry dates back to 1883, with the first synthesis of a substituted pyrazole by Ludwig Knorr. nih.gov A significant advancement in the synthesis of 4-substituted pyrazoles was the development of the Vilsmeier-Haack reaction, which allows for the formylation of the pyrazole ring, providing a key intermediate for further functionalization. nih.govrsc.org This reaction is crucial for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, the direct precursor to this compound. nih.govrsc.org

Emerging research continues to uncover new potential applications for this class of compounds. Beyond their established roles as enzyme inhibitors, researchers are exploring their use as antiparasitic agents and in materials science as components of hole-transporting materials for electronic devices. nih.govmdpi.com The ongoing investigation into novel biological targets and applications underscores the sustained interest in this chemical scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,3-diphenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAPGZAVLLWYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazol 4 Yl Methylamine and Its Analogues

Synthesis of Key Precursors

The cornerstone for the synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine and its analogues is the corresponding aldehyde, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Its preparation is a critical first step in most synthetic routes.

The most widely employed method for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. wisdomlib.orgsemanticscholar.org This reaction facilitates both the formation of the pyrazole (B372694) ring and the introduction of the formyl group in a single pot.

The typical procedure begins with the condensation of an acetophenone (B1666503) with a substituted phenylhydrazine. nih.gov For instance, acetophenone can be condensed with 4-chlorophenylhydrazine (B93024) in refluxing ethanol (B145695) with an acid catalyst to form an intermediate ethylidene hydrazine (B178648). nih.gov This intermediate is then subjected to the Vilsmeier-Haack conditions, which involve treatment with a formylating agent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). semanticscholar.orgnih.gov This step results in the cyclization to the 1,3-diphenyl-1H-pyrazole ring system and concurrent formylation at the C4 position of the pyrazole core. nih.gov The resulting aldehyde precipitates and can be isolated through filtration. nih.gov

The existing literature presents the Vilsmeier-Haack reaction as a standard and efficient method for obtaining 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.gov The procedures are generally described as straightforward and high-yielding. However, specific studies dedicated to the systematic optimization of reaction parameters such as temperature, solvent, or catalyst for the synthesis of this particular precursor are not extensively detailed in the surveyed literature. Research has focused more on the synthesis of derivatives from the aldehyde rather than optimizing the aldehyde's own synthesis. yu.edu.jo

Direct Amination Routes to this compound

Direct conversion of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to the primary amine, this compound, can be achieved through reductive amination. bohrium.comresearchgate.net This method involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride. bohrium.comresearchgate.net

While the general methodology of reductive amination is widely applicable, specific examples detailing the synthesis of the parent this compound from the corresponding carbaldehyde are not explicitly elaborated in the provided sources, which tend to focus on the synthesis of N-substituted derivatives. wisdomlib.orgekb.eg

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives is a common focus, with several established strategies for creating a diverse range of analogues.

A robust and frequently used two-step method for synthesizing N-substituted derivatives involves the formation of an imine (Schiff base), followed by its chemical reduction.

Imine Formation: The first step is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with a primary amine. The reaction is typically carried out by refluxing the aldehyde and a substituted aniline (B41778) in a solvent such as methanol, often with a catalytic amount of acetic acid to facilitate the reaction. ekb.eg This process yields the corresponding (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivative. researchgate.net

The following table summarizes the synthesis of various imine intermediates from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and substituted anilines, as a prelude to reduction.

| Aniline Substituent | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Nitro | N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-nitroaniline | 60 | 142–144 |

| 4-Bromo | 4-Bromo-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline | 58 | 168–170 |

| 3-Methoxy | N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methoxyaniline | 71 | 270–272 |

To generate more structurally complex analogues, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be used as a substrate in various carbon-carbon bond-forming reactions, which effectively couple the pyrazole moiety to other chemical scaffolds.

Knoevenagel Condensation: The aldehyde readily undergoes Knoevenagel condensation with compounds containing active methylene (B1212753) groups. For example, reaction with barbituric acid or thiobarbituric acid in glacial acetic acid yields 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives. nih.govumich.edu Similarly, condensation with ethyl cyanoacetate (B8463686) in the presence of thiourea (B124793) can produce pyrimidinethione derivatives. umich.edu

Aldol-Type Condensations: The aldehyde can also participate in Claisen-Schmidt or aldol-type condensations with various ketones. Reaction with 3-aroylpropionic acids using a cyclodehydrating agent affords 5-aryl-3-(1,3-diphenylpyrazol-4-ylmethylene)-2(3H)-furanones. umich.edu Furthermore, crotonic condensation with 3-acetylquinolones has been shown to produce the corresponding α,β-unsaturated ketones. umich.edu These reactions highlight the utility of the aldehyde precursor in building complex heterocyclic systems.

Pyrazole-Fused Heterocyclic System Synthesis

This compound serves as a valuable precursor for the synthesis of various pyrazole-fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, leading to a wide range of biological activities. nih.govnih.gov The primary amino group of the methylamine (B109427) moiety provides a reactive site for cyclocondensation reactions with suitable bifunctional electrophiles.

The synthesis of the core intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, is typically achieved through the Vilsmeier-Haack reaction. wisdomlib.org This reaction involves the formylation of an appropriate hydrazone precursor. Once the aldehyde is obtained, it can be converted to this compound via reductive amination. frontiersin.orgwikipedia.org This process involves the reaction of the aldehyde with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent to form the primary amine. ineosopen.org

With this compound in hand, the synthesis of fused heterocycles can be undertaken. For instance, pyrazolo[3,4-d]pyrimidines can be constructed by reacting the aminomethyl pyrazole with various reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. While specific examples utilizing this compound are not extensively documented, the general strategy for the synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazoles is well-established. semanticscholar.orgresearchgate.net

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of an aminopyrazole derivative with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.comnih.gov The amino group of the pyrazole acts as a nucleophile, initiating a cascade of reactions that lead to the formation of the fused pyridine (B92270) ring. The specific reaction conditions and substrates can be varied to produce a diverse range of substituted pyrazolo[3,4-b]pyridines.

A general synthetic pathway to pyrazole-fused systems starting from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is outlined below:

| Step | Reaction | Reactants | Key Intermediates/Products |

| 1 | Vilsmeier-Haack Formylation | Hydrazone precursor, POCl₃, DMF | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

| 2 | Reductive Amination | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, NH₃/NH₄⁺ salt, Reducing agent (e.g., NaBH₃CN) | This compound |

| 3a | Pyrazolo[3,4-d]pyrimidine synthesis | This compound, Dicarbonyl compounds or equivalents | Substituted pyrazolo[3,4-d]pyrimidines |

| 3b | Pyrazolo[3,4-b]pyridine synthesis | This compound, α,β-Unsaturated ketones or 1,3-dicarbonyls | Substituted pyrazolo[3,4-b]pyridines |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. wikipedia.orgrsc.org The synthesis of this compound and its derivatives can benefit from several green chemistry strategies, including the use of alternative energy sources, greener solvents, and catalytic methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. dergipark.org.trlew.ronih.gov The synthesis of the pyrazole core of this compound can be accelerated using microwave assistance. For example, the cyclization of chalcone (B49325) analogs with hydrazine hydrate (B1144303) to form pyrazole derivatives has been successfully performed under microwave irradiation. nih.gov Furthermore, the preparation of 1-aryl-1H-pyrazole-5-amines has been developed using a microwave-mediated method in water, highlighting a resource and time-efficient approach. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Acoustic cavitation generated by ultrasound can enhance reaction rates and yields. nih.govasianpubs.org The synthesis of pyrazole and pyrazolone (B3327878) derivatives has been shown to be effectively promoted by ultrasound irradiation. asianpubs.orgresearchgate.net This technique can be applied to various steps in the synthesis of this compound, potentially reducing reaction times and energy consumption.

Green Catalysts and Solvents:

The choice of catalysts and solvents plays a crucial role in the greenness of a synthetic route. For the reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to the corresponding methylamine, traditional reducing agents can be replaced with greener alternatives. Catalytic hydrogenation using a heterogeneous catalyst is an atom-economical method. frontiersin.org Additionally, one-pot reductive amination protocols using green catalysts under solvent-free conditions have been developed for aldehydes, which could be adapted for the synthesis of the target compound. researchgate.net The use of water as a solvent, where feasible, is highly desirable from a green chemistry perspective. A convenient and green synthesis of a derivative, (Z)-4-((1, 3-diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, has been reported using the environmentally benign catalyst L-proline in ethanol or under solvent-free conditions, demonstrating the potential for greener synthesis in this class of compounds. tsijournals.com

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound and its analogues:

| Green Approach | Application in Synthesis | Advantages |

| Microwave Irradiation | Synthesis of the pyrazole ring system. | Reduced reaction times, increased yields, cleaner reactions. dergipark.org.trnih.gov |

| Ultrasound Irradiation | Synthesis of pyrazole and pyrazolone precursors. | Enhanced reaction rates, improved yields, milder reaction conditions. asianpubs.org |

| Green Catalysts | Reductive amination of the pyrazole-4-carbaldehyde. | Use of non-toxic and recyclable catalysts (e.g., L-proline), atom economy. researchgate.nettsijournals.com |

| Alternative Solvents | Various synthetic steps. | Use of water or solvent-free conditions to reduce waste and toxicity. nih.govtsijournals.com |

| One-Pot Reactions | Overall synthesis of the target compound or fused systems. | Increased efficiency, reduced waste from intermediate purification steps. researchgate.net |

Structure Activity Relationship Sar Studies of 1,3 Diphenyl 1h Pyrazol 4 Yl Methylamine Derivatives

Positional and Substituent Effects on the Pyrazole (B372694) Core

The 1,3-diphenyl-1H-pyrazole arrangement forms the foundational core of this series of compounds. The specific placement of the two phenyl groups at positions 1 and 3 is a recurring feature in derivatives showing significant biological activity, suggesting this substitution pattern is crucial for interacting with various biological targets. nih.govnih.gov The pyrazole ring itself, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a rigid scaffold, orienting the key pharmacophoric features—the two phenyl rings and the methylamine (B109427) side chain—in a specific spatial arrangement.

While the 1,3-diphenyl substitution is a common and effective motif, the core itself can be part of larger fused heterocyclic systems, which can modulate activity. For instance, the development of pyrazolo[3,4-d]pyrimidine derivatives has been explored, indicating that annulation to the pyrazole core is a viable strategy for modifying the pharmacological profile. researchgate.net However, extensive SAR studies focusing on systematic replacement or positional isomerization of the phenyl groups on the pyrazole core are less common, with most research focusing on substitutions on the peripheral phenyl rings and the side chain. The established synthesis routes for these compounds often begin with precursors that lead directly to the 1,3-diphenylpyrazole-4-carbaldehyde, which is a key intermediate for elaborating the methylamine side chain. ekb.egmdpi.com

Influence of Phenyl Substituents on Biological Activity

Substitutions on the phenyl rings at the N1 and C3 positions of the pyrazole core have a profound impact on the biological activity and selectivity of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogues. These phenyl groups often fit into hydrophobic pockets within the target protein's active site. nih.gov

Research into dipeptidyl peptidase (DPP) inhibitors has shown that the nature and position of substituents on the C3-phenyl ring can dictate selectivity between different DPP isozymes. For example, derivatives with 2,4-dichloro substituents on the 3-phenyl ring show a preference for inhibiting DPP-IV, whereas analogues with difluoro substituents on the same ring are more selective for DPP8. researchgate.net This highlights how subtle electronic and steric changes on this phenyl ring can fine-tune target selectivity.

In the context of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, the phenyl groups at both the N1 and C3 positions play critical roles. nih.gov Docking studies suggest the substituted phenyl group at the N1-position occupies a hydrophobic groove, while the C3-phenyl group fits into a smaller hydrophobic pocket. nih.gov The size of this latter pocket imposes steric constraints; for instance, a bulky octyl side chain on the C3-phenyl group results in a less potent inhibitor compared to a shorter butyl side chain. nih.gov

The table below summarizes the influence of phenyl substituents on the activity of this compound derivatives against different targets.

| Target | Phenyl Ring Position | Substituent | Effect on Activity |

| DPP-IV | C3-Phenyl | 2,4-Dichloro | Selective Inhibition researchgate.net |

| DPP8 | C3-Phenyl | Difluoro | Selective Inhibition researchgate.net |

| mPGES-1 | C3-Phenyl | Butyl | More potent than Octyl nih.gov |

| mPGES-1 | C3-Phenyl | Octyl | Less potent than Butyl nih.gov |

Modifications of the Methylamine Side Chain and Their Pharmacological Impact

The methylamine group at the C4 position of the pyrazole core is a primary point for chemical modification to alter the pharmacological properties of these compounds. The basic nitrogen atom can participate in key hydrogen bonding or ionic interactions with biological targets.

Modifications often involve the conversion of the primary amine into secondary or tertiary amines, or its incorporation into more complex functionalities. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential anticancer agents and cyclin-dependent kinase 2 (CDK2) inhibitors. researchgate.net One of the most potent compounds from this series, compound 5a, demonstrated significant CDK2/cyclin E inhibitory activity and antiproliferative effects against MCF-7 and B16-F10 cancer cell lines. researchgate.net

The methylamine side chain can also be derived from an imine intermediate (a Schiff base), formed by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with a primary amine. These imine derivatives themselves have been investigated for biological activity. For example, N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine is a key intermediate in the synthesis of larger, highly conjugated molecules with potential applications as hole-transporting materials in photoelectric devices. mdpi.commdpi.com The conversion of the aldehyde to an imine and then reduction to the amine is a common synthetic strategy that allows for a wide variety of substituents to be introduced on the nitrogen atom.

The table below illustrates different modifications of the methylamine side chain and their associated biological applications.

| Side Chain Modification | Resulting Compound Class | Biological Target/Application |

| N-Aniline substitution | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Anticancer (CDK2 inhibitors) researchgate.net |

| Imine formation | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)anilines | Synthetic intermediates for hole-transporting materials mdpi.commdpi.com |

| Condensation with barbituric acid | 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidines | Anti-inflammatory (mPGES-1 inhibitors) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for potency.

For classes of compounds similar to this compound, such as other pyrazole-based inhibitors, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These receptor-based hybrid 3D-QSAR models are built by aligning a dataset of compounds based on their docked pose within a target's active site. nih.gov

The resulting models generate contour maps that visualize the regions where specific properties are predicted to influence biological activity. For example, CoMFA models generate steric and electrostatic contour maps, while CoMSIA models can include additional fields for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. These maps are invaluable for drug design, as they indicate where adding or removing bulky groups, or changing electrostatic or hydrophobic character, is likely to enhance or diminish the activity of the inhibitors. nih.gov Although a specific QSAR study solely on this compound was not found, the application of these methods to structurally related pyrazole analogues demonstrates the utility of QSAR in guiding the rational design of more potent inhibitors. nih.gov

Pharmacophore Elucidation and Design Principles

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The elucidation of such models is a cornerstone of rational drug design.

For inhibitors based on the (1,3-diphenyl-1H-pyrazol-4-yl) scaffold, pharmacophore models have been developed through structure-based design and molecular docking studies. For instance, in the design of mPGES-1 inhibitors, the (1,3-diphenyl-1H-pyrazol-4-yl)methylene group was used to replace a benzylidene moiety in a lead compound. nih.govnih.gov The resulting pharmacophore model revealed several key interactions:

Hydrophobic Interactions: The phenyl group at the N1 position of the pyrazole occupies a hydrophobic groove, while the phenyl group at the C3 position fits into a smaller, more constrained hydrophobic pocket. nih.gov

Hydrogen Bonding: The "head" group attached to the methylene (B1212753) linker, such as a barbituric acid moiety, is crucial for forming hydrogen bonds with key residues in the active site, for example, with Ser127 in mPGES-1. nih.gov

These design principles, derived from pharmacophore and docking analysis, guide the optimization of lead compounds. They explain the observed SAR, such as why bulky substituents on the C3-phenyl group are detrimental to activity, and they provide a clear rationale for synthesizing new analogues with improved potency and selectivity. nih.gov

Pharmacological and Biological Investigations of 1,3 Diphenyl 1h Pyrazol 4 Yl Methylamine Analogues

Dipeptidyl Peptidase (DPP) Inhibition

Analogues of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine have been identified as a novel chemical class of dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.govcapes.gov.brresearchgate.net By modifying the side chain of the pyrazole (B372694) skeleton, researchers have developed compounds with significant potential for managing hyperglycemia. nih.govcapes.gov.br The biological activities of these inhibitors have been assessed against a panel of related enzymes, including DPP-IV, DPP8, DPP-II, and Fibroblast Activation Protein (FAP), to determine their potency and selectivity. nih.govcapes.gov.brresearchgate.net

The (pyrazol-4-yl)-methylamine scaffold is a foundational structure for a new class of DPP-IV inhibitors that exhibit anti-hyperglycemic effects. nih.govcapes.gov.br DPP-IV is an enzyme responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-IV, these compounds can enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby offering a therapeutic strategy for type 2 diabetes. nih.gov Studies have shown that specific analogues of this compound are effective inhibitors of DPP-IV, forming the basis for their anti-hyperglycemic properties. nih.govcapes.gov.br

A critical aspect of developing DPP-IV inhibitors is ensuring selectivity over other homologous proteases like DPP8, DPP-II, and FAP to avoid potential off-target effects. Investigations into this compound analogues have revealed distinct structure-activity relationships (SAR) that govern their selectivity. nih.govcapes.gov.br

The substitution pattern on the 3-phenyl ring of the pyrazole core was found to be a key determinant of selectivity. Specifically, analogues bearing 2,4-dichloro substituents on this ring showed a preference for inhibiting DPP-IV. nih.govcapes.gov.br In contrast, compounds with difluoro substituents on the same phenyl ring were selective inhibitors of DPP8. nih.govcapes.gov.br This discovery highlights the tunability of the scaffold to selectively target different dipeptidyl peptidases.

| Substituent on 3-Phenyl Ring | Preferential Inhibition Target |

|---|---|

| 2,4-Dichloro | DPP-IV |

| Difluoro | DPP8 |

The inhibitory activity of the this compound analogues was quantified through in vitro enzyme inhibition assays. nih.govnih.gov These assays are fundamental for determining the potency (e.g., IC50 values) of the compounds against the target enzymes DPP-IV, DPP8, DPP-II, and FAP. nih.govcapes.gov.br The results from these assays confirmed the inhibitory potential of this chemical series and were crucial in establishing the structure-activity relationships that guide the design of more potent and selective inhibitors. capes.gov.brnih.gov

To confirm the therapeutic potential suggested by in vitro data, lead compounds were advanced to in vivo models. A representative compound from the series, designated 15h, demonstrated a significant ability to decrease glucose excursion in mice. nih.govcapes.gov.brresearchgate.net This finding provides in vivo validation of the anti-hyperglycemic effects of this class of DPP-IV inhibitors, indicating their potential to regulate metabolic processes effectively in a living system. nih.govcapes.gov.br

Anticancer Activity

In addition to their metabolic effects, derivatives of the 1,3-diphenyl-1H-pyrazole scaffold have been investigated for their potential as anticancer agents. These studies have demonstrated that various analogues possess cytotoxic activity against a range of human cancer cell lines.

Several series of this compound analogues and related derivatives have been synthesized and evaluated for their anti-proliferative activity against human tumor cells.

One study focused on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives . Among the synthesized compounds, compound 5a showed high antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 1.88 ± 0.11 μM. nih.gov

Another line of research explored 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton . This series was tested against human lung (A549) and breast (MCF-7) cancer cell lines. nih.gov Several compounds, including 9, 17, and 28 , displayed potent growth inhibition against all tested cell lines, with IC50 values ranging from 0.83 to 1.81 μM. nih.gov

Furthermore, a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones was screened for cytotoxic activity against the MCF-7 cell line. researchgate.netlookchem.com This investigation revealed several potent compounds. Notably, compound 8j (with OMe and NO2 substitutions) and compound 8e (with a CF3 substitution) demonstrated remarkable cytotoxic activity with IC50 values of 0.426 µM and 0.608 µM, respectively, which were more potent than the standard drug cisplatin (B142131) in the same assay. researchgate.net

| Compound Series | Specific Compound(s) | Cancer Cell Line | Reported IC50 Value (μM) |

|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | 5a | MCF-7 (Breast) | 1.88 ± 0.11 |

| 1,3-Diphenyl-1H-pyrazole-benzimidazole hybrids | e.g., 9, 17, 28 | A549 (Lung) | 0.83 - 1.81 |

| MCF-7 (Breast) | 0.83 - 1.81 | ||

| (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivatives | 8j | MCF-7 (Breast) | 0.426 ± 0.455 |

| 8e | MCF-7 (Breast) | 0.608 ± 0.408 |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

Derivatives based on the 1,3-diphenyl-1H-pyrazole framework have been shown to exert their antiproliferative effects through the modulation of the cell cycle and the induction of apoptosis. For instance, a series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives were found to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov In contrast, pyrazole-benzimidazole hybrids induced cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. nih.gov Other studies on triarylpyrazole derivatives have demonstrated an arrest in the sub-G1 phase in HT-29 colon carcinoma cells. thieme-connect.com

The induction of apoptosis is a common mechanistic pathway for these compounds. The aforementioned (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives were observed to induce apoptosis by causing a collapse of the mitochondrial membrane potential (ΔΨm) and elevating levels of reactive oxygen species (ROS). nih.gov Similarly, pyrazole-benzimidazole hybrids also triggered apoptosis through mitochondrial membrane potential collapse and increased ROS production. nih.gov Further investigations into triarylpyrazole derivatives confirmed apoptosis induction in HT-29 cells, which was consistent with their ability to cause cell cycle arrest in the sub-G1 phase. thieme-connect.com

Inhibition of Specific Kinase Targets (e.g., CDK2, B-RAFV600E, EGFR Kinases)

The antiproliferative activity of this compound analogues is often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation and survival.

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Certain 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton have been shown to down-regulate CDK2, leading to cell cycle arrest. nih.gov

B-RAFV600E Inhibition: The B-RAF kinase, particularly the V600E mutant, is a critical driver in several cancers, including melanoma. A series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate (B1203000) derivatives were specifically designed and evaluated as B-RAFV600E inhibitors. rsc.org One compound from this series, compound 10a , demonstrated potent inhibitory activity against the B-RAFV600E kinase with an IC50 value of 0.11 µM. rsc.org This compound also showed significant antiproliferative effects against A375 and WM266.4 melanoma cell lines, which harbor the B-RAFV600E mutation, with IC50 values of 1.36 µM and 0.94 µM, respectively. rsc.org Molecular docking simulations indicated that this compound could bind effectively to the active site of the B-RAFV600E crystal structure. rsc.org

EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. While not directly analogues of this compound, other pyrazole derivatives have shown promise as EGFR inhibitors, highlighting the versatility of the pyrazole scaffold in kinase inhibition.

In Vivo Antitumor Efficacy Studies

The therapeutic potential of pyrazole derivatives has been further substantiated through in vivo studies. A 1,5-diarylpyrazole analogue, compound 85 , was evaluated for its antitumor effects in mouse xenograft models of hepatocellular carcinoma (Mahlavu cells) and breast cancer (MDA-MB-231 cells). nih.govmetu.edu.tr In the Mahlavu xenograft model, oral administration of compound 85 at a dose of 40 mg/kg for four weeks resulted in a significant 40% reduction in tumor volume. nih.gov These findings underscore the promise of this class of compounds as leads for the development of novel anticancer agents. nih.govmetu.edu.tr The treatments were reported to have an insignificant effect on the body weight of the mice, suggesting a favorable preliminary safety profile. nih.gov

Antimicrobial Activity

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and anti-leishmanial properties.

Antibacterial Spectrum and Potency (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Various derivatives incorporating the 1,3-diphenyl-1H-pyrazole core have been synthesized and tested against a range of pathogenic bacteria. Aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/ml against several bacterial strains. nih.gov Notably, some of these compounds exhibited better activity against an Escherichia coli strain (MIC = 1 μg/ml) than the standard drug moxifloxacin (B1663623) (MIC = 2 μg/ml). nih.gov They were also effective against multidrug-resistant clinical isolates of S. aureus (MICs from 1 to 32 μg/ml). nih.gov Similarly, trifluorophenyl-substituted pyrazole derivatives were potent inhibitors of S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.39 μg/ml. nih.gov

Another study on 1,3,5-trisubstituted pyrazole derivatives reported good activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. greenpharmacy.info

| Compound Series | Bacterial Strain | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus (multidrug-resistant) | 1-32 | nih.gov |

| Trifluorophenyl-substituted pyrazoles | Staphylococcus aureus (including MRSA) | 0.39 | nih.gov |

| Trifluorophenyl-substituted pyrazoles | Bacillus subtilis | Potent | nih.gov |

Antifungal Efficacy

The antifungal potential of this chemical class has been explored, particularly against Candida species, which are common opportunistic pathogens. A series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and evaluated against six different Candida species. nih.gov The study found that these novel compounds exhibited lower MIC values, indicating better inhibition, than the widely used antifungal drug fluconazole. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of ergosterol (B1671047) synthesis, which is a critical component of the fungal cell membrane. nih.gov

| Compound Series | Fungal Strain | Key Finding | Reference |

|---|---|---|---|

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species (six strains) | Lower MIC values compared to fluconazole. | nih.gov |

Anti-leishmanial Properties

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Pyrazole derivatives have emerged as a promising scaffold for the development of anti-leishmanial drugs. Various studies have demonstrated the efficacy of these compounds against different Leishmania species.

One study reported a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, which inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. researchgate.net Another investigation into pyrazole and pyrano[2,3-c]pyrazole derivatives identified several compounds with potent activity against L. major, with IC50 values ranging from 34.79 to 43.55 μg/mL, which were 2–3 times more effective than the standard drug Glucantime. nih.gov Furthermore, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides showed an active profile against L. infantum and L. amazonensis, with two compounds exhibiting a profile similar to pentamidine (B1679287) but with lower cytotoxicity. mdpi.com Diphenyl triazine and diphenyl triazine pyrimidine (B1678525) derivatives have also been synthesized and tested against Leishmania donovani, the causative agent of visceral leishmaniasis, with some analogues showing potent activity against the extracellular promastigote stage (IC50 = 1.074 μM and 1.158 μM). nih.gov

| Compound Series | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole derivative (P12) | L. major | 34.79 µg/mL | nih.gov |

| Pyrazole derivative (P1) | L. major | 35.53 µg/mL | nih.gov |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3b) | L. infantum | 0.059 mM | mdpi.com |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3b) | L. amazonensis | 0.070 mM | mdpi.com |

| Diphenyl triazine derivative (T4) | L. donovani (promastigote) | 1.074 µM | nih.gov |

| Diphenyl triazine derivative (T7) | L. donovani (promastigote) | 1.158 µM | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial potential of pyrazole derivatives, including analogues of this compound, is a significant area of research. eurekaselect.commdpi.com These compounds have demonstrated activity against a spectrum of pathogens, and investigations into their mechanisms of action have revealed several key cellular targets. One of the primary mechanisms identified is the inhibition of DNA gyrase. eurekaselect.comresearchgate.net DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. eurekaselect.com By targeting this enzyme, pyrazole derivatives can effectively disrupt these fundamental cellular processes, leading to bacterial cell death. researchgate.netnih.gov Molecular docking studies have provided insights into the binding interactions between pyrazole derivatives and the amino acid residues within the active site of DNA gyrase, further supporting this mechanism. researchgate.net

In addition to DNA gyrase inhibition, pyrazole-thiazole hybrids have been shown to potentially target topoisomerase II and topoisomerase IV, other essential enzymes involved in DNA topology and replication. nih.gov The structural motifs within pyrazoline derivatives are believed to interfere with vital cellular processes or structures of pathogens. researchgate.net The broad-ranging antimicrobial effects are attributed to these and potentially other mechanisms, making pyrazole compounds a promising framework for developing new therapeutic agents to combat microbial infections and emerging drug resistance. eurekaselect.comtandfonline.com

Anti-inflammatory Activity

Analogues of this compound are part of the broader pyrazole class of compounds, which are well-documented for their anti-inflammatory properties. nih.gov Several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core, highlighting the therapeutic importance of this scaffold. nih.govdovepress.com The anti-inflammatory effects of these compounds are primarily mediated through their interaction with key enzymes in the inflammatory cascade, namely microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and cyclooxygenase (COX) isozymes. nih.gov

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govcu.edu.eg Unlike COX enzymes, which are involved in the synthesis of multiple prostanoids, mPGES-1 specifically catalyzes the conversion of PGH2 to PGE2. researchgate.net This specificity makes mPGES-1 an attractive target for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.govresearchgate.net

Research has led to the design and synthesis of novel 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as potent inhibitors of human mPGES-1. nih.gov In vitro assays have confirmed the ability of these compounds to inhibit human mPGES-1, with some analogues demonstrating high potency. nih.govnih.gov For instance, certain derivatives have shown significant inhibitory activity against human mPGES-1 with IC50 values in the nanomolar range. nih.gov The selective inhibition of mPGES-1 blocks the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins, offering a more targeted anti-inflammatory approach. nih.govcu.edu.eg

Table 1: Inhibition of human mPGES-1 by selected (1,3-diphenyl-1H-pyrazol-4-yl) derivatives

| Compound | IC50 (nM) against human mPGES-1 |

|---|---|

| Derivative 4b | 33 |

| Derivative 14f | ~36 |

| Other Analogues | 33 to 620 |

Data sourced from multiple studies investigating various pyrazole analogues. nih.govnih.gov

Selectivity Against Cyclooxygenase (COX) Isozymes (COX-1, COX-2)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for most NSAIDs. dovepress.com COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. dovepress.comcu.edu.eg Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. dovepress.com

Many pyrazole derivatives have been synthesized and evaluated for their selective COX-2 inhibitory activity. nih.gov These compounds often incorporate structural features, such as a benzenesulfonamide (B165840) moiety, known to confer COX-2 selectivity, similar to the marketed drug Celecoxib. nih.govcu.edu.eg In vitro studies have shown that several pyrazole analogues exhibit potent inhibition of the COX-2 enzyme at nanomolar concentrations, with significant selectivity over COX-1. nih.govnih.gov For example, some compounds have demonstrated a COX-2 selectivity index significantly higher than that of reference drugs. nih.gov Furthermore, derivatives designed as mPGES-1 inhibitors have been shown to be highly selective, with negligible inhibition of COX-1 and COX-2 even at high concentrations. nih.gov This dual-targeting or selective approach underscores the versatility of the pyrazole scaffold in designing advanced anti-inflammatory agents. nih.gov

Table 2: COX Inhibitory Activity of Selected Pyrazole Analogues

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 2a | - | 19.87 | - |

| Compound 3b | 875.78 | 39.43 | 22.21 |

| Compound 4a | 879.16 | 61.24 | 14.35 |

| Compound 5b | 676.65 | 38.73 | 17.47 |

| Compound 5e | 512.73 | 39.14 | 13.10 |

Data adapted from a study on new pyrazole derivatives. nih.gov

Other Reported Biological Activities

Beyond their antimicrobial and anti-inflammatory effects, analogues of this compound have been investigated for a range of other biological activities, demonstrating the broad therapeutic potential of the pyrazole nucleus. researchgate.netnih.gov

Antiviral Properties

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been identified as a novel class of potent and selective inhibitors of human respiratory syncytial virus (RSV) replication. frontiersin.orgresearchgate.netnih.gov In vitro evaluations against a wide panel of RNA and DNA viruses revealed that many of these compounds interfere with RSV replication at micromolar concentrations. nih.govdocumentsdelivered.com

Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for this antiviral activity. For instance, the introduction of a chlorine or bromine atom on one of the phenyl rings resulted in the best balance of anti-RSV activity and selectivity. nih.gov Conversely, the presence of a trifluoromethyl group was found to abolish anti-RSV activity. nih.gov Some of these derivatives also showed moderate activity against other viruses from the Flaviviridae family, such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). frontiersin.orgnih.gov

Table 3: Antiviral Activity of selected N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogues against RSV

| Compound | EC50 (µM) against RSV |

|---|---|

| Various Analogues | 5 to 28 |

EC50 (half maximal effective concentration) values represent the concentration of the compound that inhibits viral replication by 50%. nih.gov

Anticonvulsant Effects

The pyrazole scaffold is a constituent of various compounds investigated for their anticonvulsant properties. researchgate.netias.ac.in Research into pyrazole-containing molecules is driven by the need for new antiepileptic drugs with improved efficacy and fewer side effects. ijper.orgnih.gov

Studies on various pyrazole derivatives have shown promising anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijper.orgnih.gov The mechanism of action for these anticonvulsant effects is thought to involve the modulation of voltage-gated ion channels and the enhancement of GABAergic activity. nih.gov The structural features of the pyrazole ring and its substituents are crucial for this activity, with specific pharmacophoric elements, including a lipophilic aryl ring and a hydrogen bond donor/acceptor group, being important for efficacy. ijper.org For example, certain quinazoline-pyrazole hybrids have demonstrated significant protection in seizure models without inducing neurotoxicity. ijper.org

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes crucial for the metabolism of monoamine neurotransmitters in the central nervous system. nih.gov The inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for conditions like depression and neurodegenerative diseases. nih.gov Pyrazole and its derivatives have been a subject of significant research as potential MAO inhibitors. nih.gov

The core structure of pyrazole can be considered a cyclic hydrazine (B178648) moiety, which has been a foundational element in the development of MAO inhibitors. nih.gov The versatility of the pyrazole ring allows for diverse substitutions, which in turn modulates the inhibitory activity and selectivity towards the two isoforms of MAO, MAO-A and MAO-B. nih.gov Structure-activity relationship (SAR) studies on various pyrazole derivatives have provided insights into the chemical features that govern their MAO inhibitory potential. nih.gov

For instance, a series of 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives have been synthesized and evaluated for their biological activities. While the primary focus of that particular study was on antimicrobial properties, it underscores the continued interest in the 1,3-diaryl pyrazole scaffold for pharmacological applications. rsc.org The specific MAO inhibitory activity of this compound itself is not extensively detailed in the reviewed literature; however, the broader class of pyrazole derivatives has shown promise. The antidepressant effects observed in some pyrazole analogues are often attributed to their MAO inhibitory action. nih.gov

Table 1: MAO Inhibitory Activity of Selected Pyrazole Analogues No specific data for this compound analogues was available in the reviewed sources. This table is a template for presenting such data if it were available.

| Compound Analogue | Target | IC50 (µM) | Selectivity Index (SI) |

| Analogue A | MAO-A | Data not available | Data not available |

| Analogue B | MAO-B | Data not available | Data not available |

| Analogue C | MAO-A | Data not available | Data not available |

| Analogue D | MAO-B | Data not available | Data not available |

| Analogue E | MAO-A/B | Data not available | Data not available |

NOS Inhibitor Activity

Nitric oxide synthase (NOS) is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). While NO is essential for many biological processes, its overproduction, particularly by nNOS and iNOS, can be neurotoxic and has been implicated in various neurological disorders.

Research into pyrazole derivatives has identified them as potential inhibitors of NOS. The structural features of the pyrazole ring can be modified to achieve selective inhibition of the different NOS isoforms. While direct studies on the NOS inhibitory activity of this compound are not prominent in the available literature, the broader family of 1,3-diaryl pyrazole derivatives has been investigated for various biological activities, suggesting the potential for this scaffold to interact with biological targets like NOS. researchgate.net

Further research is required to specifically determine the NOS inhibitory profile of this compound and its analogues and to understand the structure-activity relationships that would govern their potency and selectivity towards the different NOS isoforms.

Table 2: NOS Inhibitor Activity of Selected Pyrazole Analogues No specific data for this compound analogues was available in the reviewed sources. This table is a template for presenting such data if it were available.

| Compound Analogue | Target | IC50 (µM) | % Inhibition |

| Analogue F | nNOS | Data not available | Data not available |

| Analogue G | iNOS | Data not available | Data not available |

| Analogue H | eNOS | Data not available | Data not available |

| Analogue I | nNOS/iNOS | Data not available | Data not available |

Antidepressant and Antiamoebic Properties

The potential antidepressant effects of pyrazole derivatives are often linked to their ability to inhibit MAO. nih.gov By preventing the breakdown of monoamine neurotransmitters, these compounds can help alleviate the symptoms of depression. nih.gov The pyrazole scaffold has been recognized for its promising antidepressant properties in various animal models. nih.gov

While specific studies detailing the antidepressant activity of this compound are limited, the general class of pyrazole derivatives has been a focus of research in the development of new antidepressant agents. nih.gov

In the realm of antiparasitic activity, pyrazoline derivatives, which are dihydro-derivatives of pyrazoles, have been investigated for their antiamoebic properties. Although distinct from pyrazoles, their structural similarity suggests that the broader pyrazole class could be a source of compounds with activity against amoebic infections. Research on 1,3-diaryl pyrazole derivatives has also shown their potential as antimicrobial agents, which could extend to antiprotozoal activity. researchgate.net

Table 3: Antidepressant and Antiamoebic Activity of Selected Pyrazole Analogues No specific data for this compound analogues was available in the reviewed sources. This table is a template for presenting such data if it were available.

| Compound Analogue | Activity Type | Assay | Results |

| Analogue J | Antidepressant | Forced Swim Test | Data not available |

| Analogue K | Antidepressant | Tail Suspension Test | Data not available |

| Analogue L | Antiamoebic | In vitro culture | IC50: Data not available |

| Analogue M | Antiamoebic | In vitro culture | MIC: Data not available |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how ligands like (1,3-diphenyl-1H-pyrazol-4-yl)methylamine derivatives fit into the active site of a protein, providing a basis for structure-based drug design.

Molecular docking simulations have been successfully employed to predict the binding modes of this compound derivatives with various biological targets, including kinases and peptidases. nih.govresearchgate.net These studies reveal key interactions with active site residues that are critical for molecular recognition and inhibition.

For instance, docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives into the active site of cyclin-dependent kinase 2 (CDK2) were performed to determine their probable binding model. nih.govresearchgate.net Similarly, the binding mode for an analogue of this compound was predicted within the active site of Dipeptidyl Peptidase-IV (DPP-IV). researchgate.net

In a detailed study of DPP-IV inhibitors, derivatives based on the (1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold were shown to form specific and crucial interactions within the enzyme's binding pocket. chemmethod.com The simulations revealed a combination of hydrophobic and electrostatic interactions that stabilize the complex. Key residues such as Phe357 and Tyr666 were involved in π-π stacking interactions, while Arg358 participated in π-alkyl interactions. chemmethod.com Furthermore, electrostatic interactions, including halogen bonds with Ser630 and attractive charge interactions with Glu206, were identified as significant contributors to the binding. chemmethod.com

Docking of related 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives into the enzyme mPGES-1 showed that the two phenyl groups on the pyrazole (B372694) core occupy distinct hydrophobic pockets, mimicking the binding of the natural substrate. nih.gov This spatial arrangement is crucial for the inhibitory activity of the compound.

The table below summarizes key interacting residues identified through molecular docking simulations for derivatives of the title compound with the DPP-IV enzyme.

| Interacting Residue | Interaction Type | Reference |

| Phe357 | π-π Stacked, π-Cation | chemmethod.com |

| Tyr666 | π-π T-shaped | chemmethod.com |

| Arg358 | π-Alkyl | chemmethod.com |

| Ser630 | Halogen Bond (Fluorine) | chemmethod.com |

| Glu206 | Attractive Charge | chemmethod.com |

| Arg125 | π-Cation | chemmethod.com |

Beyond predicting the binding pose, molecular docking calculates a scoring function to estimate the binding affinity between the ligand and the protein. These scores, typically expressed in kcal/mol, help in ranking compounds and prioritizing them for further experimental testing. A lower (more negative) binding energy score generally indicates a more favorable interaction.

In studies of DPP-IV inhibitors, derivatives of this compound demonstrated excellent docking scores, ranging from -8.5 to -9.6 kcal/mol. chemmethod.com These values suggested a high potential for inhibiting the DPP-IV enzyme. chemmethod.com For pyrazole derivatives targeting other enzymes, such as dehydrogenase (PDB ID: 5ADH), calculated binding affinities (ΔG) have also been reported, providing a quantitative measure of their inhibitory potential. nih.gov The use of algorithms like the Lamarckian Genetic Algorithm is common for calculating these binding scores. nih.gov

The following table displays representative binding affinity predictions for this class of compounds against various targets.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

| Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | DPP-IV | -8.5 to -9.6 | chemmethod.com |

| Pyrazole-methanone derivatives | Dehydrogenase (5ADH) | -7.9 to -8.5 | nih.gov |

| Pyrazole-methanone derivatives | Peroxidase (1RO6) | -8.1 to -8.7 | nih.gov |

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aip.org For compounds like this compound, DFT computations provide valuable information on their geometry, electronic properties, and chemical reactivity.

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to perform geometrical optimization. jcsp.org.pktandfonline.comuned.es This process finds the lowest energy conformation of the molecule. For a derivative of this compound, N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl) propionyl hydrazide, the geometry was optimized using the B3LYP/6-31G* level of theory to understand its stable structure. jcsp.org.pk Such studies on related pyrazoles confirm that the molecules often adopt a planar conformation, which is stabilized by the conjugated π-system. nih.gov

DFT is also used to calculate key electronic properties that govern the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. jcsp.org.pk The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive and has better electron delocalization character. jcsp.org.pk

For pyrazole derivatives, these calculations help explain electronic and charge transfer properties. jcsp.org.pk Other quantum chemical reactivity descriptors, such as the molecular electrostatic potential (MEP), can identify sites susceptible to electrophilic or nucleophilic attack. nih.govaip.org For example, MEP analysis on related pyrazoles has shown that amide and nitro groups often act as centers for electrophilic attacks. nih.gov These descriptors provide a theoretical foundation for understanding the molecule's interaction with biological receptors.

The table below lists key electronic properties calculated via DFT for a representative pyrazole derivative.

| Property | Description | Significance | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron | jcsp.org.pk |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron | jcsp.org.pk |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability | jcsp.org.pk |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Predicts sites for electrophilic and nucleophilic reactions | nih.govaip.org |

Molecular Dynamics Simulations for Protein-Ligand Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions within a solvated environment. researchgate.net

The stability of the complex is often evaluated by monitoring several parameters over the simulation time, including:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions, typically of the protein backbone or the ligand, from a reference structure. A stable, plateaued RMSD curve indicates the complex has reached equilibrium. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. researchgate.net

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, confirming the persistence of key interactions predicted by docking. nih.gov

These analyses collectively provide strong evidence for the stability of the predicted binding mode and the potential of the compound as a durable inhibitor. chemmethod.com

In Silico Screening and Virtual Library Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design and discovery of novel therapeutic agents based on the this compound scaffold. In silico screening and the design of virtual libraries, in particular, have accelerated the identification of promising lead compounds by enabling the rapid evaluation of large numbers of molecules for their potential biological activity. eurasianjournals.com These computational approaches allow researchers to predict how molecules will interact with specific biological targets, thereby prioritizing synthetic efforts and reducing the costs and time associated with traditional drug discovery pipelines. eurasianjournals.com

The core of in silico screening involves the use of computational methods to search through large databases, or virtual libraries, of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. hilarispublisher.com This process can be broadly categorized into ligand-based and structure-based virtual screening. For derivatives of this compound, both approaches have been implicitly or explicitly utilized to explore their therapeutic potential.

One of the primary techniques employed in the structure-based virtual screening of pyrazole derivatives is molecular docking. hilarispublisher.com This method predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov For instance, in the development of novel inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation, structure-based virtual screening was instrumental. nih.gov A lead compound with a (Z)-5-benzylidene-2-iminothiazolidin-4-one scaffold was first identified through this process. Subsequently, rational drug design led to the synthesis of a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones. Docking studies of these newly designed compounds revealed that they bind to a similar region in the active site as the initial hit, validating the design strategy. nih.gov

Similarly, molecular docking simulations have been performed to understand the binding mode of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives at the active site of cyclin-dependent kinase 2 (CDK2), a target for anticancer agents. nih.gov These studies help to elucidate the key interactions responsible for the observed inhibitory activity and guide the design of more potent analogues. nih.gov The binding mode of this compound analogues at the active site of Dipeptidyl Peptidase-IV (DPP-IV), a target for anti-diabetic drugs, has also been predicted using computer models, aiding in the understanding of structure-activity relationships (SAR). researchgate.net

Virtual library design is a powerful extension of these computational methods. It involves the creation of large, focused collections of virtual compounds by systematically modifying a core chemical scaffold, such as this compound. These libraries can then be screened in silico to identify derivatives with improved properties. For example, by modifying the side chain of the (pyrazol-4-yl)-methylamine scaffold, a new class of DPP-IV inhibitors was discovered. researchgate.net The SAR studies indicated that different substituents on the 3-phenyl ring led to selectivity for different dipeptidyl peptidases. researchgate.net

In the quest for novel antifungal agents, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and subjected to in silico studies. mdpi.com Molecular docking was performed against the CYP51 enzymes of several Candida species. The results of these docking studies, which showed a good affinity for the active site of the enzymes, correlated well with the in vitro antifungal activity, demonstrating the predictive power of these computational models. mdpi.com

The findings from some of these computational and biological studies are summarized in the tables below.

Table 1: In Silico and In Vitro Data for Selected (1,3-diphenyl-1H-pyrazol-4-yl) Derivatives

| Compound/Derivative | Target | Computational Method | Key Finding | In Vitro Activity (IC50) |

|---|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | CDK2/cyclin E | Molecular Docking | Probable binding model at the active site determined. nih.gov | 0.98 ± 0.06 µM nih.gov |

| (1,3-diphenyl-1H-pyrazol-4-yl)methylamines with 2,4-dichloro substituents at the 3-phenyl ring | DPP-IV | Computer Modeling | Predicted binding mode at the active site. researchgate.net | Selective DPP-IV inhibitors. researchgate.net |

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (14f) | mPGES-1 | Molecular Docking | Binds in a similar region as the lead compound. nih.gov | ~36 nM nih.gov |

Table 2: Examples of Virtual Library Design Based on the (1,3-diphenyl-1H-pyrazol-4-yl) Scaffold

| Core Scaffold | Modifications | Target Class | Resulting Compounds |

|---|---|---|---|

| (pyrazol-4-yl)-methylamine | Substitution on the 3-phenyl ring (e.g., difluoro, dichloro) | Dipeptidyl Peptidases (DPP-IV, DPP8) | Selective inhibitors for different DPP isoforms. researchgate.net |

| (1,3-diphenyl-1H-pyrazol-4-yl)methylene | Attachment of pyrimidine-2,4,6(1H,3H,5H)-trione | mPGES-1 | Potent and selective mPGES-1 inhibitors. nih.gov |

Spectroscopic and Structural Characterization of 1,3 Diphenyl 1h Pyrazol 4 Yl Methylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine derivatives, providing detailed insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectra of various this compound derivatives, the protons of the methylene (B1212753) group (CH₂) attached to the amine typically appear as a singlet in the range of 5.34–5.55 ppm. nih.gov For certain derivatives, this signal can be observed as a doublet if there is coupling with the NH proton. nih.gov The aromatic protons from the two phenyl rings and any additional aromatic substituents present a complex multiplet pattern in the region of 6.69–7.93 ppm. mdpi.comresearchgate.net The proton at the 5-position of the pyrazole (B372694) ring characteristically appears as a singlet at approximately 8.54 ppm. nih.gov For imine derivatives, the HC=N proton signal is observed further downfield, around 8.56-8.72 ppm, while the pyrazole proton (5-H) can be shifted to as far as 10.23 ppm. mdpi.comresearchgate.netmdpi.com

The ¹³C NMR spectra provide complementary information. The carbon of the methylene group (CH₂) typically resonates around 39.1 ppm. nih.gov The carbons of the pyrazole ring and the attached phenyl rings exhibit signals across a broad range from approximately 103.7 to 158.0 ppm. mdpi.comresearchgate.net For instance, in a tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine derivative, the carbon signals were observed at 158.0, 140.5, 139.0, 136.0, 129.1, 128.3, 127.0, 123.0, 118.0, 112.5, 106.0, and 103.7 ppm. mdpi.comresearchgate.net

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-((3-(2,3-dihydrobenzo[b] mdpi.comrsc.orgdioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline | 8.54 (s, 1H, pyrazole 5-H), 7.86 (d, 2H), 7.56–7.46 (m, 2H), 7.36–7.24 (m, 3H), 7.10 (d, 2H), 6.93 (d, 1H), 6.67 (d, 2H), 6.58 (t, 1H), 5.91 (t, 1H, NH), 4.26 (s, 4H), 4.18 (d, 2H, CH₂) | 151.1, 149.6, 144.4, 144.3, 140.4, 130.5, 129.9, 129.8, 127.1, 127.0, 121.4, 119.4, 118.9, 118.2, 117.1, 116.9, 113.3, 65.1, 65.0, 39.1 (CH₂) | nih.gov |

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine | 10.23 (s, 3H, pyrazole 5-H), 8.72 (s, 3H, HC=N), 7.93–6.69 (m, 54H, Ar) | 158.0, 140.5, 139.0, 136.0, 129.1, 128.3, 127.0, 123.0, 118.0, 112.5, 106.0, 103.7 | mdpi.comresearchgate.net |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | 10.07 (s, 3H, pyrazole 5-H), 8.56 (s, 3H, HC=N), 7.85-7.80 (m, 12H, N-Ph-), 7.55-7.35 (m, 30 H, Ph), 7.27 (s, 3H, Ph) | 163.7, 158.0, 147.9, 137.6, 136.5, 135.0, 129.1, 129.0, 128.7, 128.5, 128.1, 127.0, 126.0, 125.2, 122.5, 118.8, 108, 99.7 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound and its derivatives. The IR spectra of these compounds typically exhibit a strong absorption band in the region of 3341-3353 cm⁻¹ corresponding to the N-H stretching vibrations of the amine group. wisdomlib.org Aromatic C-H stretching vibrations are observed around 2998-3019 cm⁻¹. mdpi.comresearchgate.netmdpi.com The C=C stretching vibrations of the aromatic rings give rise to intense peaks in the 1422-1591 cm⁻¹ range. mdpi.comwisdomlib.org The C=N stretching vibration of the pyrazole ring is typically found in the region of 1463-1477 cm⁻¹. wisdomlib.org For imine derivatives, a characteristic C=N stretching band appears around 1599-1603 cm⁻¹. mdpi.comresearchgate.netmdpi.com

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3341 - 3353 | wisdomlib.org |

| Aromatic C-H Stretch | 2998 - 3019 | mdpi.comresearchgate.netmdpi.com |

| C=N Stretch (Imine) | 1599 - 1603 | mdpi.comresearchgate.netmdpi.com |

| Aromatic C=C Stretch | 1422 - 1591 | mdpi.comwisdomlib.org |

| C=N Stretch (Pyrazole) | 1463 - 1477 | wisdomlib.org |

| Ph-N Stretch | ~1337 | mdpi.comresearchgate.net |

| Aromatic C-H Bending | ~1023 | mdpi.comresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound derivatives, which aids in confirming their chemical structure. In electrospray ionization (ES) mass spectrometry, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular mass of the synthesized compound. For example, the mass spectrum of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine showed a molecular ion peak at m/z 1209 [(MH)⁺]. mdpi.comresearchgate.net Similarly, 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene exhibited a molecular ion peak at m/z 1042 [(M+1)⁺]. mdpi.com The fragmentation patterns observed in the mass spectra can provide further structural information.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the synthesized compounds. This data is crucial for confirming the empirical formula of the molecule. The experimentally determined percentages are compared with the theoretically calculated values to ascertain the purity and confirm the proposed structure. For instance, the elemental analysis of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine (C₈₄H₆₀N₁₀) was reported as: Calculated: C, 83.42%; H, 5.00%; N, 11.58%. Found: C, 84.32%; H, 5.25%; N, 11.43%. mdpi.comresearchgate.net Another example is 1,3,5-tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene (C₇₂H₅₁N₉), with calculated values of C, 82.97%; H, 4.93%; N, 12.10%, and found values of C, 83.00%; H, 4.90%; N, 12.10%. mdpi.com

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine | C₈₄H₆₀N₁₀ | C: 83.42 | C: 84.32 | mdpi.comresearchgate.net |

| H: 5.00 | H: 5.25 | |||

| N: 11.58 | N: 11.43 | |||

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | C₇₂H₅₁N₉ | C: 82.97 | C: 83.00 | mdpi.com |

| H: 4.93 | H: 4.90 | |||

| N: 12.10 | N: 12.10 |

Advanced Applications and Material Science

Development of Highly Conjugated Polyaromatic Systems Incorporating the Pyrazole (B372694) Motif

Researchers have successfully synthesized highly conjugated polyaromatic systems that incorporate the 1,3-diphenyl-1H-pyrazole motif. These efforts are driven by the goal of creating materials with specific electronic properties suitable for various applications. mdpi.com A notable example is the synthesis of Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine. mdpi.comresearchgate.net This compound was prepared through an Ullmann coupling reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

The synthesis involved the reaction of N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine with tris(4-bromophenyl)amine. mdpi.com The reaction was carried out in anhydrous dimethylformamide (DMF) in the presence of electrolytic copper, potassium hydroxide (B78521) (KOH), and 1,10-phenanthroline, and the mixture was heated at 130 °C for 18 hours. mdpi.com The resulting dark brown solid was purified by chromatography on silica (B1680970) gel. mdpi.com

Similarly, another complex polyaromatic system, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, was synthesized via an Ullman coupling reaction between N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]amine and 1,3,5-tribromobenzene. mdpi.com These synthetic strategies demonstrate the utility of the pyrazole core in constructing large, conjugated molecular architectures.

The characterization of these compounds was performed using various spectroscopic methods, including NMR, IR, and mass spectrometry, as well as elemental analysis, to confirm their structure and purity. mdpi.commdpi.com

Table 1: Spectroscopic Data for Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine mdpi.comresearchgate.net

| Analysis Type | Data |

|---|---|

| IR (KBr) cm⁻¹ | 2998 (Ar C-Hstr), 1603 (C=Nstr), 1452 (Ar C=Cstr), 1337 (Ph-Nstr), 1023 (Ar C-Hdef) |

| ¹H NMR (500 MHz, CDCl₃) δ ppm | 10.23 (s, 3H, pyrazole 5-H), 8.72 (s, 3H, HC=N), 7.93–6.69 (m, 54H, Ar) |

| ¹³C NMR (75 MHz, DMSO-d₆) | 158.0, 140.5, 139.0, 136.0, 129.1, 128.3, 127.0, 123.0, 118.0, 112.5, 106.0, 103.7 |

| MS: m/z (ES) | 1209 [(MH)⁺] |

| Elemental Analysis (Calculated) | C, 83.42%; H, 5.00%; N, 11.58% |

| Elemental Analysis (Found) | C, 84.32%; H, 5.25%; N, 11.43% |

Potential Applications in Photovoltaic Devices

The extensive conjugation in polyaromatic systems derived from the 1,3-diphenyl-1H-pyrazole structure makes them promising candidates for applications in photoelectric conversion devices, such as solar cells. mdpi.com The triarylamine moiety, in particular, is a key building block for many hole-transporting materials because it can be easily and reversibly oxidized. mdpi.com

The synthesized compounds, such as 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, are being investigated for their potential use as hole-transporting materials in solar cells due to their highly conjugated nature. mdpi.com Similarly, the preparation of Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine is part of a broader study aimed at developing materials for photovoltaic devices. mdpi.com Recent studies have also focused on designing novel organic dyes with a donor-π-acceptor (D-π-A) architecture incorporating pyrazole derivatives for use as light energy harvesters in dye-sensitized solar cells (DSSCs). nih.gov These dyes, when anchored to semiconductor nanowires like cadmium sulfide, have shown a significant improvement in photovoltaic efficiency. nih.gov

Metal Complex Formation and Characterization

The pyrazole moiety is also a versatile ligand for the formation of metal complexes, leading to materials with interesting electric and dielectric properties.